Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine
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Overview
Description
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic compound featuring an oxazole ring. The compound’s structure includes a 5-membered ring with one oxygen and one nitrogen atom, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The methylamine group can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the methylamine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential drugs.
Medicine: Oxazole derivatives have shown promise in treating various diseases, including cancer and infections.
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methylamine group may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-phenyl-4-isoxazolyl)methylamine
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- (3-Isopropylisoxazol-5-yl)methyl]methylamine
- (1-methyl-1H-indol-5-yl)methylamine
Uniqueness
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a five-membered oxazole ring attached to a methylamine group. The molecular formula is C7H10N2O, indicating the presence of nitrogen and oxygen in its structure, which contributes to its reactivity and potential applications in various fields.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation : The introduction of the methyl group can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity
This compound exhibits various biological activities attributed to its structural components.
The compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biological effects, such as:
- Inhibition of Microbial Growth : The oxazole ring is essential for antimicrobial properties.
- Induction of Apoptosis in Cancer Cells : The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways.
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the structural components:
- Oxazole Ring : Crucial for antimicrobial and anticancer activities.
- Alkyl Substituents : Enhance lipophilicity and improve membrane permeability.
- Amine Functional Group : Facilitates interactions with biological targets.
Component | Role in Biological Activity |
---|---|
Oxazole Ring | Essential for antimicrobial and anticancer activities |
Alkyl Substituents | Increase lipophilicity and membrane permeability |
Amine Functional Group | Enhances interaction with biological targets |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : Modifications to the oxazole ring enhanced antibacterial activity against resistant strains.
- Cancer Cell Line Testing : In vitro tests demonstrated significant inhibition of proliferation in various cancer types compared to standard chemotherapeutics.
- Neuroprotection Research : Investigations indicated potential benefits in models of oxidative stress and excitotoxicity.
Summary of Findings from Case Studies
Study Type | Findings |
---|---|
Antimicrobial | Enhanced activity against resistant bacterial strains |
Cancer Cell Lines | Significant inhibition of cell proliferation |
Neuroprotection | Potential protective effects against oxidative stress |
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3 |
InChI Key |
NTNCREBEKKBMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CNC |
Origin of Product |
United States |
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